molecular formula C14H18N2O3 B15080741 N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-morpholinyl)ethanamine

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-morpholinyl)ethanamine

Cat. No.: B15080741
M. Wt: 262.30 g/mol
InChI Key: OMMCSROYSKSPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-morpholinyl)ethanamine is a compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a benzodioxole moiety, which is a common structural motif in various biologically active molecules, and a morpholine ring, which is often found in pharmaceuticals due to its favorable pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-morpholinyl)ethanamine can be achieved through the condensation reaction between 1,3-benzodioxole-5-carbaldehyde and 2-(4-morpholinyl)ethanamine. The reaction typically takes place in a solvent such as methanol under reflux conditions for several hours. The reaction mixture is then cooled to room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-morpholinyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Reduced forms of the imine group, resulting in secondary amines.

    Substitution: Substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-morpholinyl)ethanamine involves its interaction with various molecular targets. The benzodioxole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity towards specific targets. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-morpholinyl)ethanamine is unique due to the combination of the benzodioxole and morpholine moieties, which confer distinct chemical and biological properties. This combination is less common compared to other Schiff bases, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)methanimine

InChI

InChI=1S/C14H18N2O3/c1-2-13-14(19-11-18-13)9-12(1)10-15-3-4-16-5-7-17-8-6-16/h1-2,9-10H,3-8,11H2

InChI Key

OMMCSROYSKSPLS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.